molecular formula C18H18ClN5O B2675776 5-amino-1-(4-chlorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 900013-65-2

5-amino-1-(4-chlorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2675776
M. Wt: 355.83
InChI Key: KJYUWSHJYXVWPH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms. The benzyl groups and the carboxamide group would be attached to specific positions on this ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the amino group and the carboxamide group could potentially participate in acid-base reactions. The benzyl groups could also be involved in various reactions, depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar carboxamide group and the amino group could potentially make this compound soluble in polar solvents.

Scientific Research Applications

Synthesis and Characterization

The synthesis of triazole derivatives, including those structurally related to 5-amino-1-(4-chlorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, often involves multistep reactions that yield a diverse array of compounds with potential biological and material applications. For example, the synthesis of triazole derivatives through reactions of ester ethoxycarbonylhydrazones with primary amines or via the cycloaddition of ynamides with azides demonstrates the versatility of synthetic approaches in accessing the triazole core structure. These methods allow for the introduction of various substituents, enabling the exploration of structure-activity relationships and the development of compounds with enhanced properties (Bektaş et al., 2007); (Ferrini et al., 2015).

Antimicrobial Activity

Triazole derivatives have been explored for their antimicrobial activities. Synthesized compounds have been screened against various microorganisms, with some displaying good or moderate activities. This highlights the potential of triazole derivatives, including those similar to 5-amino-1-(4-chlorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, as lead compounds in the development of new antimicrobial agents (Bektaş et al., 2007).

Electronic and Optical Properties

The study of electronic and optical properties of triazole derivatives through experimental and theoretical methods, including density functional theory (DFT) calculations and spectroscopic analysis, provides insights into their potential applications in materials science. Such investigations can reveal important parameters like ionization potential, electron affinity, energy gap, and nonlinear optical properties, which are crucial for designing materials with specific electronic and photonic characteristics (Beytur & Avinca, 2021).

Anticancer Activity

Triazole derivatives have also been evaluated for their anticancer properties, with some compounds showing significant activity against various cancer cell lines. This suggests that modifications to the triazole core, including those related to the structure of 5-amino-1-(4-chlorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, could lead to the development of novel anticancer agents. Research in this area focuses on synthesizing new derivatives and assessing their efficacy and mechanism of action against cancer cells (Hebishy et al., 2020).

Future Directions

The study of compounds containing a triazole ring is a very active area of research, due to the diverse biological activities of these compounds. Future research could potentially explore the biological activity of this specific compound, as well as its potential applications in medicine or other fields .

properties

IUPAC Name

5-amino-1-[(4-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c1-12-2-4-13(5-3-12)10-21-18(25)16-17(20)24(23-22-16)11-14-6-8-15(19)9-7-14/h2-9H,10-11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYUWSHJYXVWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(4-chlorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

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